Cas no 302912-38-5 (7-bromo-2-methyl-1H-indole)

7-bromo-2-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-2-methylindole
- 1H-Indole,7-bromo-2-methyl-
- 2-methyl-7-bromoindole
- 524867_ALDRICH
- 7-bromo-2-methyl-indole
- AC1N9MR4
- AC1Q2O83
- ACMC-20alxf
- SureCN597517
- 7-bromo-2-methyl-1H-indole
- DTXSID30403000
- 7-bromo-2-methyl-1 h-indole
- YFEGQGALXHJBIQ-UHFFFAOYSA-N
- SCHEMBL597517
- 7-BROMO-2-METHYLINDOLE 96
- B-8918
- 7-Bromo-2-methylindol
- SB14906
- CS-0100871
- EN300-200467
- MFCD02683530
- AT16060
- AKOS013153308
- 302912-38-5
- 1H-Indole, 7-bromo-2-methyl-
-
- MDL: MFCD02683530
- Inchi: InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
- InChI Key: YFEGQGALXHJBIQ-UHFFFAOYSA-N
- SMILES: BrC1=C2C(C=C(C)N2)=CC=C1
Computed Properties
- Exact Mass: 208.98404
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
Experimental Properties
- Color/Form: solid
- Density: 1.472 g/mL at 25 °C(lit.)
- Boiling Point: 285 °C(lit.)
- Flash Point: Fahrenheit: 230 ° f
Celsius: 110 ° c - Refractive Index: n20/D 1.642(lit.)
- PSA: 15.79
- Solubility: Not determined
7-bromo-2-methyl-1H-indole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:36/37/38
7-bromo-2-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0994181-10g |
7-Bromo-2-methyl-1H-indole |
302912-38-5 | 95% | 10g |
$3500 | 2024-08-02 | |
Enamine | EN300-200467-0.25g |
7-bromo-2-methyl-1H-indole |
302912-38-5 | 0.25g |
$104.0 | 2023-09-16 | ||
Enamine | EN300-200467-10.0g |
7-bromo-2-methyl-1H-indole |
302912-38-5 | 10g |
$1429.0 | 2023-05-31 | ||
Enamine | EN300-200467-5.0g |
7-bromo-2-methyl-1H-indole |
302912-38-5 | 5g |
$751.0 | 2023-05-31 | ||
Enamine | EN300-200467-0.1g |
7-bromo-2-methyl-1H-indole |
302912-38-5 | 0.1g |
$72.0 | 2023-09-16 | ||
Chemenu | CM333949-5g |
7-Bromo-2-methylindole |
302912-38-5 | 95%+ | 5g |
$905 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171511-5g |
7-Bromo-2-methyl-1H-indole |
302912-38-5 | 98% | 5g |
¥5523.00 | 2024-08-02 | |
Aaron | AR003075-5g |
1H-Indole, 7-bromo-2-methyl- |
302912-38-5 | 95% | 5g |
$582.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2043-1g |
7-bromo-2-methyl-1H-indole |
302912-38-5 | 97% | 1g |
¥639.0 | 2024-04-20 | |
1PlusChem | 1P002ZYT-250mg |
1H-Indole, 7-bromo-2-methyl- |
302912-38-5 | 95% | 250mg |
$117.00 | 2023-12-17 |
7-bromo-2-methyl-1H-indole Related Literature
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on 7-bromo-2-methyl-1H-indole
Introduction to 7-bromo-2-methyl-1H-indole (CAS No. 302912-38-5)
7-bromo-2-methyl-1H-indole (CAS No. 302912-38-5) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and applications in drug development. The presence of both bromine and methyl substituents on the indole ring enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry and a promising scaffold for the discovery of novel bioactive agents.
The structural features of 7-bromo-2-methyl-1H-indole contribute to its versatility in medicinal chemistry. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of complex molecular architectures, enabling the synthesis of more intricate derivatives with tailored pharmacological properties. Additionally, the methyl group at the 2-position influences the electronic and steric environment of the indole core, potentially modulating interactions with biological targets.
In recent years, 7-bromo-2-methyl-1H-indole has been explored as a key intermediate in the development of small-molecule inhibitors targeting various therapeutic areas. One notable application lies in its use as a precursor for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism and signaling pathways. The indole scaffold is well-documented for its ability to interact with protein kinases, and modifications at positions 2 and 7 offer fine-tuning opportunities to optimize binding affinity and selectivity.
Recent studies have highlighted the potential of 7-bromo-2-methyl-1H-indole in addressing neurological disorders. Researchers have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The bromine substituent facilitates further derivatization, allowing chemists to introduce pharmacophores that enhance solubility and permeability across biological membranes. This adaptability has positioned 7-bromo-2-methyl-1H-indole as a cornerstone in structure-based drug design initiatives aimed at modulating central nervous system (CNS) function.
The pharmaceutical industry has also leveraged 7-bromo-2-methyl-1H-indole in the development of antimicrobial agents. The indole core is known to possess inherent antimicrobial properties, which can be amplified through strategic functionalization. By incorporating bromine and methyl groups, researchers have synthesized compounds that exhibit broad-spectrum activity against resistant bacterial strains. This underscores the compound's significance in combating emerging infectious diseases where traditional antibiotics are becoming less effective.
Advances in computational chemistry have further accelerated the exploration of 7-bromo-2-methyl-1H-indole derivatives. Molecular modeling techniques allow researchers to predict binding interactions with target proteins with high precision, enabling rational design of next-generation drugs. The combination of experimental synthesis with computational analysis has streamlined the drug discovery process, reducing time-to-market for novel therapeutics derived from this versatile scaffold.
The synthetic methodologies applied to 7-bromo-2-methyl-1H-indole exemplify modern pharmaceutical innovation. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for constructing complex indole derivatives efficiently. These methods not only enhance synthetic efficiency but also minimize waste generation, aligning with green chemistry principles essential for sustainable drug development.
Future directions in research involving 7-bromo-2-methyl-1H-indole may explore its potential in personalized medicine applications. By integrating genomics and proteomics data with traditional pharmacokinetic studies, scientists can identify patient-specific biomarkers that predict response to drugs derived from this scaffold. Such an approach could lead to more targeted therapies tailored to individual genetic profiles.
In conclusion,7-bromo-2-methyl-1H-indole (CAS No. 302912-38-5) represents a critical building block in modern medicinal chemistry. Its structural versatility and reactivity make it indispensable for developing innovative treatments across multiple therapeutic domains. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science is poised to grow even further.
302912-38-5 (7-bromo-2-methyl-1H-indole) Related Products
- 924862-06-6(5-(Phenylcarbamoyl)aminothiophene-2-carboxylic Acid)
- 685-89-2(ethyl 2-fluoro-3-methylbut-2-enoate)
- 2171435-61-1(2-ethyl-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpyrrolidine-3-carboxylic acid)
- 1506656-81-0(Methyl 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate)
- 1806742-30-2(4-Iodo-5-methyl-3-(trifluoromethoxy)pyridine-2-methanol)
- 1806985-52-3(3-(Difluoromethyl)-2-iodo-5-nitro-6-(trifluoromethyl)pyridine)
- 2411202-16-7(1,2,4-Triazine, 5,6-diethyl-3-(methylsulfinyl)- )
- 1807016-84-7(6-(Aminomethyl)-4-(difluoromethyl)-3-methoxy-2-methylpyridine)
- 1799263-00-5(3-(4-Fluorophenyl)-N-(2-imidazo[2,1-b]thiazol-6-ylphenyl)-2-propenamide)
- 130872-50-3(4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid)
